Cas no 901245-90-7 (1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
- 1-(4-bromophenyl)-8-ethyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- F3407-1295
- AKOS001795730
- 901245-90-7
-
- インチ: 1S/C25H20BrN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3
- InChIKey: QDICELXEQXMHGV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C2C3C=C(CC)C=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1
計算された属性
- 精确分子量: 441.08406g/mol
- 同位素质量: 441.08406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 29
- 回転可能化学結合数: 3
- 複雑さ: 540
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 7
- トポロジー分子極性表面積: 30.7Ų
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-1295-50mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-1295-75mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-1295-2mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-1295-30mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-1295-20mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-1295-20μmol |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 20μmol |
$79.0 | 2023-09-10 | ||
A2B Chem LLC | BA78971-25mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 25mg |
$360.00 | 2024-05-20 | ||
A2B Chem LLC | BA78971-10mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 10mg |
$291.00 | 2024-05-20 | ||
A2B Chem LLC | BA78971-5mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 5mg |
$272.00 | 2024-05-20 | ||
Life Chemicals | F3407-1295-3mg |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
901245-90-7 | 3mg |
$63.0 | 2023-09-10 |
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinolineに関する追加情報
1-(4-Bromophenyl)-8-Ethyl-3-(4-Methylphenyl)-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview
The compound with CAS No 901245-90-7, known as 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule belongs to the class of pyrazoloquinolines, which are heterocyclic compounds with a fused pyrazole and quinoline ring system. The presence of substituents such as the 4-bromophenyl and 4-methylphenyl groups at specific positions on the ring system contributes to its distinct chemical properties and biological activity.
Recent studies have highlighted the importance of pyrazoloquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The pyrazolo[4,3-c]quinoline core is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The substitution pattern of this compound, with an 8-ethyl group, further modulates its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.
One of the most notable advancements in the research of this compound involves its role in targeting specific oncogenic pathways. For instance, preclinical studies have demonstrated that 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits potent inhibitory activity against several tyrosine kinases, which are often overexpressed in various cancers. This makes it a promising candidate for the development of targeted therapies aimed at inhibiting tumor growth and metastasis.
In addition to its therapeutic potential, this compound has also been explored for its photophysical properties. Researchers have investigated its fluorescence characteristics under different conditions, suggesting its potential application in biosensing and imaging technologies. The combination of its structural versatility and functional groups makes it a valuable tool in both medicinal chemistry and materials science.
The synthesis of 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically includes coupling reactions and cyclization steps to form the heterocyclic core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability for industrial applications.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various biological targets. These studies have revealed that the pyrazolo[4,3-c]quinoline scaffold plays a critical role in stabilizing interactions through hydrogen bonding and π-π stacking interactions. Such findings are crucial for guiding further optimization efforts to enhance potency and selectivity.
In conclusion, 1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline represents a fascinating example of how structural diversity can be leveraged to design molecules with multifaceted applications. With ongoing research exploring its therapeutic potential and material properties, this compound continues to be a focal point in both academic and industrial settings.
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